molecular formula C16H13BrO3 B2540343 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 1087789-75-0

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B2540343
CAS No.: 1087789-75-0
M. Wt: 333.181
InChI Key: VRMAVMYHDUTYGJ-CMDGGOBGSA-N
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Description

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid is a chemical building block of interest in medicinal and synthetic chemistry. Its structure, featuring a bromophenyl ether group linked to a prop-2-enoic acid chain, suggests potential for developing novel therapeutic agents and complex heterocycles. Research into analogous bromophenyl compounds indicates their utility as key intermediates in synthesizing important heterocyclic compounds . Furthermore, structurally similar molecules bearing bromophenyl and β-ketoenol functional groups have demonstrated moderate antifungal behavior in biological screenings, highlighting the potential of this chemical scaffold in agrochemical or pharmaceutical research . This reagent is provided For Research Use Only and is strictly for laboratory applications.

Properties

IUPAC Name

(E)-3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAVMYHDUTYGJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid typically involves the reaction of 3-bromophenylmethanol with 2-hydroxybenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Preparation Methods

The synthesis of 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid typically involves:

  • Starting Materials :
    • 3-bromophenylmethanol
    • 2-hydroxybenzaldehyde
  • Reaction Conditions :
    • Basic conditions
    • Solvents such as dichloromethane or tetrahydrofuran
    • Catalysts like potassium carbonate
  • Synthetic Pathway :
    • Formation of an intermediate followed by a Wittig reaction with a suitable phosphonium ylide to yield the final product.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are used to obtain high-purity products.

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution Reactions : Particularly nucleophilic substitutions at the bromine atom.

Biology

Research indicates potential biological activities of this compound, including:

  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Investigated for effectiveness against various pathogens.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting inflammatory diseases and infections. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.

Activity TypeDescription
Anti-inflammatoryInhibits enzymes in inflammatory pathways
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituent positions, molecular weights, and functional group variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid (Target) C₁₆H₁₃BrO₃ 333.18 2-position: 3-bromophenylmethoxy Bromine at meta position; methoxy-linked phenyl group on main phenyl ring.
3-(3-Bromophenyl)-2-propenoic acid C₉H₇BrO₂ 231.06 No methoxy group; single bromophenyl Simpler structure lacking the methoxy substituent; reduced steric hindrance.
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉BrO₃ 257.08 4-methoxy on bromophenyl Methoxy at para position relative to bromine; smaller molecular weight.
3-{3-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid C₁₆H₁₃BrO₃ 333.18 3-position: 3-bromophenylmethoxy Positional isomer of the target compound; methoxy group on adjacent phenyl position.
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid C₁₆H₁₂F₃NO₄S 371.33 Sulfamoyl and trifluoromethyl groups Enhanced electron-withdrawing effects; potential for altered pharmacokinetics.
Ferulic acid derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) C₁₀H₁₀O₄ 194.19 4-hydroxy, 3-methoxy on phenyl Hydroxyl group increases polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The target compound’s solubility in polar solvents is lower than that of hydroxy-substituted analogues (e.g., ferulic acid) due to the absence of a hydroxyl group .
  • Thermal Stability : Bromine and methoxy substituents increase thermal stability compared to unsubstituted cinnamic acids, as observed in differential scanning calorimetry (DSC) studies of related brominated compounds .

Biological Activity

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid, also known as a brominated phenolic compound, has garnered attention in recent years for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C16H13BrO3
  • Molecular Weight : 333.17662 g/mol
  • CAS Number : 1094311-11-1

The compound features a complex aromatic structure that includes a bromine substituent, which can influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors, potentially leading to the inhibition of specific biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Binding : It may interact with cellular receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound can possess antimicrobial properties, making them potential candidates for developing new antibacterial agents.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Target Bacteria
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
This compound14Pseudomonas aeruginosa

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers assessed the effect of brominated phenolic compounds on cytokine release in human immune cells. The findings revealed that treatment with these compounds significantly reduced the production of pro-inflammatory cytokines.

Treatment Concentration (μM)IL-6 Release (% Control)TNF-α Release (% Control)
107065
505040
1003025

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid with high purity?

  • Methodological Answer : A common approach involves coupling 3-bromobenzyl alcohol with a substituted phenylprop-2-enoic acid precursor under Mitsunobu or Williamson ether synthesis conditions. For example, reacting 2-hydroxyphenylprop-2-enoic acid derivatives with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity, as validated by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the prop-2-enoic acid backbone and methoxy-bromophenyl substituents. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure solution and refinement , coupled with ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions . For example, a similar prop-2-enoic acid derivative was resolved in space group P21/cP2_1/c with Z = 4 and R-factor < 0.05 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Employ hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost. Exact exchange terms improve thermochemical predictions (e.g., atomization energies with ±2.4 kcal/mol deviation from experimental data) .
  • Applications : Calculate HOMO-LUMO gaps to assess redox behavior, electrostatic potential maps to identify nucleophilic/electrophilic sites, and transition-state geometries for reactions like Michael additions. Compare results with experimental UV-Vis or cyclic voltammetry data to validate models .

Q. What strategies resolve discrepancies between experimental crystallographic data and DFT-optimized geometries?

  • Methodological Answer :

  • Refinement : Use SHELXL to refine X-ray data with constraints from DFT-optimized bond lengths/angles. For example, adjust torsional angles of the methoxy group to match computational predictions .
  • Error Analysis : Quantify RMSD between experimental and DFT structures. If deviations exceed 0.1 Å, re-evaluate basis set adequacy (e.g., switch to def2-TZVP) or solvent effects in simulations .

Q. How does the 3-bromophenyl substituent influence intermolecular interactions in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify Br···H (2.9–3.2 Å) and Br···π (3.5 Å) interactions using CrystalExplorer. Compare with halogen bonding trends in analogous brominated compounds .
  • Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters, revealing steric effects from the bulky bromophenyl group on packing efficiency .

Q. What are the challenges in studying metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs at the carboxylic acid group to track decarboxylation via LC-MS.
  • Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and monitor demethylation or hydroxylation products. Compare with structurally related compounds like 3-{[2-(2-amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic acid to identify metabolic hotspots .

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